

# Discovery and history of fomesafen as a diphenyl ether herbicide

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## Compound of Interest

Compound Name: *Fomesafen*

Cat. No.: *B1673529*

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## Fomesafen: A Technical Chronicle of a Diphenyl Ether Herbicide

A comprehensive guide for researchers and scientists on the discovery, mechanism, and application of the protoporphyrinogen oxidase inhibiting herbicide, **fomesafen**.

### Introduction

**Fomesafen** is a selective herbicide belonging to the diphenyl ether class, widely utilized for the post-emergence control of broadleaf weeds in various crops, most notably soybeans. Its development in the late 1970s by Imperial Chemical Industries (ICI) marked a significant advancement in weed management technology. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, synthesis, and herbicidal efficacy of **fomesafen**, tailored for an audience of researchers, scientists, and professionals in drug development and agriculture.

### Discovery and History: A Tale of Molecular Mimicry

The journey to **fomesafen**'s discovery began at ICI's Jealott's Hill research station in the United Kingdom. At the time, the diphenyl ether herbicide market was competitive, with existing compounds like acifluorfen showing promise but also presenting certain limitations. The innovative breakthrough by the ICI chemists was the strategic replacement of the carboxylic acid group in acifluorfen with a sulfonamide moiety ( $-\text{CONHSO}_2\text{CH}_3$ ). This chemical

modification was a prime example of molecular mimicry, designed to retain the herbicidal activity while altering the molecule's metabolic fate and physicochemical properties. This strategic design choice circumvented existing patents and led to the development of a novel, proprietary herbicide.

The initial patent for **fomesafen** was filed in 1978, and the herbicide was subsequently developed under the code number PP021. Its first commercial launch was in 1983.

## Physicochemical Properties

A thorough understanding of a herbicide's physicochemical properties is paramount for optimizing its formulation and application. **Fomesafen** is an off-white, odorless solid. Key properties are summarized in the table below.

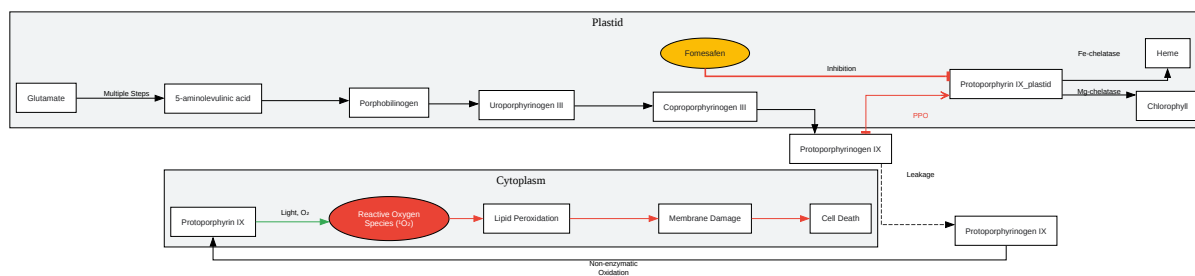
Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>10</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>6</sub> S	[1]
Molecular Weight	438.76 g/mol	[1]
Melting Point	220-221 °C	[1]
Water Solubility	50 mg/L (acid form)	[1]
Log P (octanol-water partition coefficient)	3.3	[1]
pKa	2.83	[1]
Vapor Pressure	<1.0 x 10 <sup>-7</sup> Pa at 20°C	[1]

## Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

**Fomesafen**, like other diphenyl ether herbicides, exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

## The PPO Inhibition Pathway

The inhibition of PPO by **fomesafen** disrupts the conversion of protoporphyrinogen IX (Proto IXgen) to protoporphyrin IX (Proto IX). This blockage leads to the accumulation of Proto IXgen, which then leaks from the plastid into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of Proto IXgen to Proto IX occurs. The accumulated Proto IX in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen ( $^1\text{O}_2$ ). These reactive oxygen species cause rapid peroxidation of lipids and proteins within the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death. This cascade of events manifests as chlorosis, necrosis, and desiccation of the treated plant tissues.



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Caption: **Fomesafen** inhibits PPO, leading to the accumulation of Protoporphyrin IX and subsequent cell death.

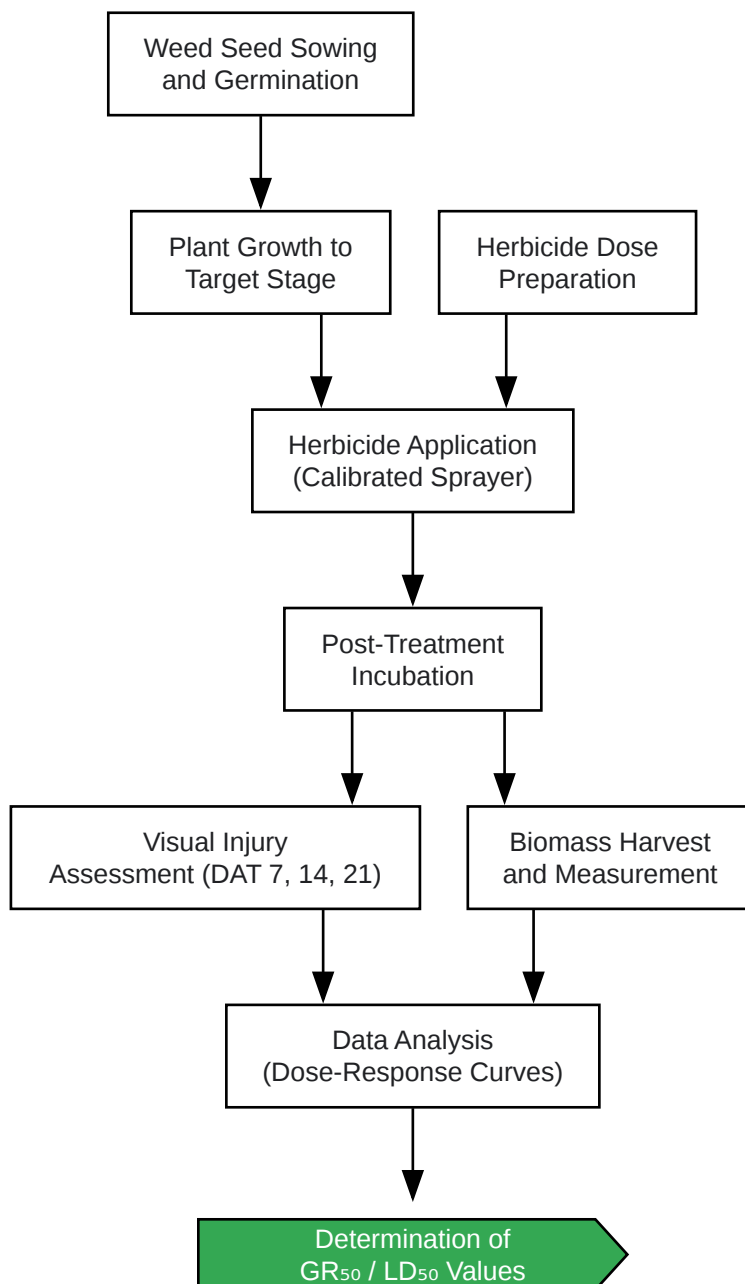
## Enzyme Inhibition Kinetics

**Fomesafen** is a potent inhibitor of PPO. The inhibitory constant ( $K_i$ ) is a measure of the inhibitor's binding affinity to the enzyme. A lower  $K_i$  value indicates a stronger inhibition.

Enzyme Source	$K_i$ (nM)	Reference
Nicotiana tabacum (Tobacco)	10.3	[2]

## Synthesis of Fomesafen

The synthesis of **fomesafen** involves a multi-step chemical process, which has been detailed in various patents. A general synthetic route is outlined below.



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## References

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- 2. Resistance to PPO-inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
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